CMPD167 is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule inhibitor, which suggests its role in modulating biological pathways. The compound has been studied for its effects on various diseases, particularly in cancer research.
CMPD167 was identified through high-throughput screening methods aimed at discovering new drug candidates. The compound's development is linked to efforts in targeting specific molecular pathways that are dysregulated in disease states.
CMPD167 belongs to the class of small molecule inhibitors and is often categorized based on its target specificity and mechanism of action. It is essential to classify such compounds accurately to facilitate their study and application in pharmacology.
The synthesis of CMPD167 involves several organic chemistry techniques, including:
The synthetic pathway typically includes multiple steps, starting from readily available precursors. Each step must be optimized for yield and selectivity to ensure the efficient production of CMPD167.
The molecular structure of CMPD167 can be depicted using chemical notation systems such as SMILES or InChI. The specific arrangement of atoms and functional groups within the molecule plays a crucial role in its biological activity.
The molecular formula and weight of CMPD167 are essential data points that inform its physical properties and potential interactions with biological targets. For example, the molecular weight can influence the compound's pharmacokinetics.
CMPD167 undergoes various chemical reactions that can affect its stability and reactivity. These may include:
Understanding these reactions is critical for developing storage conditions and formulations that maintain the integrity of CMPD167 during research and application.
The mechanism of action for CMPD167 involves its interaction with specific biological targets, often proteins or enzymes involved in signaling pathways. This interaction may inhibit or activate these targets, leading to downstream effects that can alter cellular behavior.
Research studies have provided insights into the binding affinity of CMPD167 for its targets, often measured using techniques such as surface plasmon resonance or isothermal titration calorimetry. These data help elucidate how effectively CMPD167 can modulate biological processes.
The physical properties of CMPD167 include:
Chemical properties such as pH stability, reactivity with other compounds, and potential for forming complexes are crucial for understanding how CMPD167 behaves in biological systems.
Relevant data from studies may include:
CMPD167 has potential applications in various scientific domains, particularly in drug discovery and development. Its role as a small molecule inhibitor makes it a candidate for further research into therapeutic interventions for diseases like cancer or other pathologies where specific molecular targets are implicated.
Research efforts continue to explore the efficacy and safety profile of CMPD167, paving the way for clinical applications in treating human diseases.
The C-C chemokine receptor type 5 (CCR5) serves as a critical coreceptor for HIV-1 entry, particularly during initial infection. R5-tropic HIV-1 strains bind to CD4 receptors on host cells, inducing conformational changes in viral gp120 that expose the V3 loop for CCR5 interaction. This engagement triggers gp41-mediated membrane fusion and viral entry. Approximately 90% of sexually transmitted HIV-1 cases involve R5-tropic strains, establishing CCR5 as a prime therapeutic target [8] [9]. The receptor’s biological role in inflammation is non-essential, as evidenced by the natural resistance to HIV-1 infection in individuals carrying the CCR5-Δ32 mutation without severe immunological deficits [10]. However, during late-stage infection, approximately 50% of patients experience a pathogenic "phenotypic switch" to CXCR4-tropic (X4) strains, which accelerates CD4+ T-cell depletion and disease progression [10]. This transition underscores the therapeutic rationale for early CCR5 blockade.
CCR5 inhibitors represent a strategic shift in HIV prevention, particularly for topical microbicide applications. Unlike reverse transcriptase inhibitors, entry inhibitors block infection at the point of viral entry, potentially offering immediate protection. CMPD167 and maraviroc emerged as lead candidates due to:
Vaginal rings incorporating CMPD167 demonstrated sustained release (100–2,500 μg/day over 28 days) in rhesus macaques, achieving vaginal fluid concentrations >10⁶-fold higher than the IC₅₀ for simian-human immunodeficiency virus (SHIV) inhibition [2] [4]. This delivery system addresses adherence challenges associated with coitally-dependent gels and positions CCR5 inhibitors as promising agents for pre-exposure prophylaxis (PrEP).
CMPD167 (MRK-1; CAS 313994-79-5) is a small-molecule antagonist with the systematic name (2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid. Its molecular formula is C₃₅H₄₇FN₄O₂ (MW: 574.77 g/mol) [1] [7]. Structurally, it features:
Functionally, CMPD167 acts as a non-competitive allosteric inhibitor, binding to a transmembrane pocket of CCR5 and inducing conformational changes that prevent gp120 docking. Unlike earlier CCR5 antagonists, its exo-oriented structure sterically blocks the extracellular loop 2 (ECL2) region, providing enhanced barrier against viral resistance [8].
Table 1: Structural Profile of CMPD167
Property | Specification |
---|---|
IUPAC Name | (2R)-2-[[(1R,3S,4S)-3-[[4-(5-benzyl-2-ethylpyrazol-3-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid |
CAS Number | 313994-79-5 |
Molecular Formula | C₃₅H₄₇FN₄O₂ |
Molecular Weight | 574.77 g/mol |
Mechanism | Allosteric CCR5 antagonist |
Chemical Class | Pyrazolylpiperidine derivative |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7